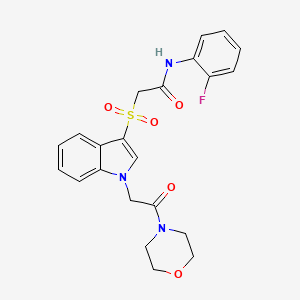
3-cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a cyclopropyl group, a pyrazole ring, and a thiadiazole ring, making it a versatile scaffold for chemical modifications and biological evaluations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl hydrazine with thiocarbonyl compounds, followed by cyclization with appropriate reagents to form the thiadiazole ring . The reaction conditions often include the use of solvents like dioxane and catalysts such as semicarbazide hydrochloride in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and economic efficiency are likely to be considered in scaling up the synthesis. This may involve optimizing reaction conditions, using environmentally friendly solvents, and employing continuous flow reactors for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or thiadiazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It can be used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 3-cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate
- **3-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
Uniqueness
3-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole stands out due to its unique combination of a cyclopropyl group, a pyrazole ring, and a thiadiazole ring. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-cyclopropyl-5-pyrazol-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-4-9-12(5-1)8-10-7(11-13-8)6-2-3-6/h1,4-6H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJKQTXHDWVMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide](/img/structure/B2568121.png)


![6-(4-methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol](/img/structure/B2568127.png)
![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2568130.png)
![2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2568131.png)


![N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2568136.png)
![5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2568139.png)

![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568141.png)


